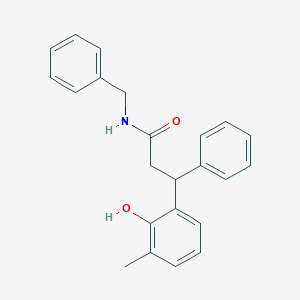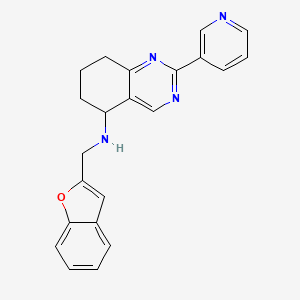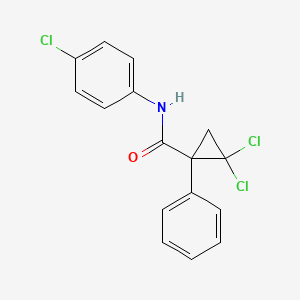![molecular formula C17H25NOS B6081034 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine, also known as RTI-126, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the early 1990s by a team of researchers at the Research Triangle Institute (RTI) in North Carolina, USA. Since then, RTI-126 has been the subject of several scientific studies due to its potential applications in the field of neuroscience.
作用機序
The mechanism of action of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves its binding to the DAT, which is a protein that is responsible for transporting dopamine from the synapse back into the presynaptic neuron. By blocking this transporter, 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine increases the levels of dopamine in the synapse, which leads to enhanced dopamine signaling. This, in turn, can result in increased motivation, attention, and reward-seeking behavior.
Biochemical and Physiological Effects
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control. It has also been shown to increase the activity of the mesolimbic dopamine system, which is a pathway that is involved in reward-seeking behavior.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its selectivity for the DAT. This means that it can be used to specifically target dopamine signaling pathways without affecting other neurotransmitters. However, one of the limitations of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine is its relatively low potency compared to other DAT inhibitors such as cocaine. This means that higher doses may be required to achieve the desired effects.
将来の方向性
There are several future directions for research on 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. One area of interest is its potential applications in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in behavior and cognition. Finally, there is also interest in developing more potent and selective DAT inhibitors based on the structure of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine.
合成法
The synthesis of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves several steps, starting from the reaction between 1-phenyl-2-nitropropene and thiourea to form 1-phenyl-2-amino-1-propanone. This intermediate is then reacted with methyl mercaptan to form 1-[3-(methylthio)propanoyl]-2-phenyl-2-piperidin-1-yl-ethanone, which is subsequently reduced to 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. The overall yield of this synthesis method is around 15%.
科学的研究の応用
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to be a potent and selective dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake by neurons. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamine.
特性
IUPAC Name |
3-methylsulfanyl-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-20-13-11-17(19)18-12-5-8-16(14-18)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQKKVNMEDGNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylthio)propanoyl]-3-(2-phenylethyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)


![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)

![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)